molecular formula C16H13N3O2S B12917786 1-Benzyl-5-(phenylsulfanyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 84158-71-4

1-Benzyl-5-(phenylsulfanyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B12917786
CAS No.: 84158-71-4
M. Wt: 311.4 g/mol
InChI Key: HTPZOJIWZRBORC-UHFFFAOYSA-N
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Description

1-Benzyl-5-(phenylthio)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with benzyl and phenylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-(phenylthio)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition. This reaction is catalyzed by copper(I) salts, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is carried out in an organic solvent, such as dimethyl sulfoxide, at elevated temperatures to yield the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity starting materials, controlling the reaction temperature and time, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-(phenylthio)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

1-Benzyl-5-(phenylthio)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(phenylthio)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of their functions. The phenylthio and benzyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-Benzyl-5-(phenylthio)-1H-1,2,3-triazole: Similar structure but lacks the carboxylic acid group.

    1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the phenylthio group.

    5-(Phenylthio)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the benzyl group.

Uniqueness: 1-Benzyl-5-(phenylthio)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both benzyl and phenylthio groups, which can enhance its chemical reactivity and biological activity. The combination of these groups with the triazole ring and carboxylic acid functionality provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

CAS No.

84158-71-4

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

1-benzyl-5-phenylsulfanyltriazole-4-carboxylic acid

InChI

InChI=1S/C16H13N3O2S/c20-16(21)14-15(22-13-9-5-2-6-10-13)19(18-17-14)11-12-7-3-1-4-8-12/h1-10H,11H2,(H,20,21)

InChI Key

HTPZOJIWZRBORC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)SC3=CC=CC=C3

Origin of Product

United States

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